(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a 2,4-dichlorobenzylidene substituent at the C2 position, a hydroxyl group at C6, and a pyrrolidin-1-ylmethyl moiety at C5. Benzofuran derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Properties
Molecular Formula |
C20H17Cl2NO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17Cl2NO3/c21-13-4-3-12(16(22)10-13)9-18-19(25)14-5-6-17(24)15(20(14)26-18)11-23-7-1-2-8-23/h3-6,9-10,24H,1-2,7-8,11H2/b18-9- |
InChI Key |
IPDLBXGQPITRDE-NVMNQCDNSA-N |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)Cl)Cl)/C3=O)O |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)Cl)Cl)C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced via a condensation reaction between a dichlorobenzaldehyde and the benzofuran core.
Addition of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be added through nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can occur at the dichlorobenzylidene group, potentially converting it to a dichlorobenzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran core or the pyrrolidin-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dichlorobenzyl derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with enzymes, receptors, or other biomolecules.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its specific biological properties.
Industry
In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of (2Z)-benzylidene-benzofuran-3(2H)-ones. Structural analogs vary in substituents on the benzylidene ring, the heteroatom-containing side chain at C7, and auxiliary functional groups. Below is a comparative analysis:
Substituent Variations on the Benzylidene Group
- However, detailed physicochemical or biological data are unavailable in the provided evidence.
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one ():
The 4-methoxy group is electron-donating, decreasing lipophilicity compared to dichloro-substituted analogs. This may reduce cellular uptake but improve aqueous solubility. Commercial availability (Pharmint) suggests interest in methoxy derivatives for drug discovery.
Heterocyclic Side-Chain Modifications
- (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one ():
The thiophene ring introduces sulfur-mediated interactions, while the 4-methylpiperazine group increases basicity compared to pyrrolidine. Piperazine derivatives often exhibit enhanced solubility due to higher polarity.
Functional Group Analogues
- The cyano group’s strong electron-withdrawing effect (IR: 2,209 cm⁻¹) contrasts with the dichloro substituent’s moderate effects. Melting point (213–215°C) is lower than dichloro analogs, suggesting reduced crystallinity due to less halogen-mediated packing.
Table 1: Key Comparative Data
Biological Activity
(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by the presence of a dichlorobenzylidene moiety and a pyrrolidinylmethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H17Cl2NO3 |
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | (2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
| InChI Key | IPDLBXGQPITRDE-NVMNQCDNSA-N |
The biological activity of (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi.
- Antioxidant Properties : The hydroxyl group in its structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : The pyrrolidinylmethyl group may enhance neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity : In vitro tests demonstrated that (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
- Neuroprotection Research : A study published in the Journal of Neurochemistry highlighted the neuroprotective potential of this compound in cellular models of oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function .
Comparative Analysis with Similar Compounds
To understand the unique properties of (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one | Lacks pyrrolidinylmethyl group | Moderate antimicrobial activity |
| (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one | Contains piperidinylmethyl instead | Enhanced neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
